molecular formula C25H31N5O4 B1682456 N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea CAS No. 867164-40-7

N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea

Cat. No. B1682456
M. Wt: 465.5 g/mol
InChI Key: SQTSPANZQDCPLB-CMDGGOBGSA-N
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Description

“N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea” is a compound with the molecular formula C25H31N5O4 . It has a molecular weight of 465.5 g/mol . The compound is also known by other names such as TRC051384 and 867164-40-7 .


Molecular Structure Analysis

The compound’s structure includes two morpholine rings, a pyridine ring, and a phenyl ring . The InChI string representation of the molecule is InChI=1S/C25H31N5O4/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29/h1-9H,10-19H2,(H2,26,28,32)/b9-8+ .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 465.5 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 1.4 .

Scientific Research Applications

Stereoselective Synthesis

  • The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, showcasing the compound's role in the development of targeted cancer therapies. This research highlights the compound's importance in synthesizing stereochemically defined molecules for biological applications (Zecheng Chen et al., 2010).

Heterocyclic Chemistry

  • Research on α-SUBSTITUTED PHOSPHONATES and their reactions with morpholine, leading to the development of phosphono-substituted heterocycles. This work contributes to the field of heterocyclic chemistry by providing new routes to complex molecules (A. Köckritz & M. Schnell, 1993).

Antimicrobial Agents

  • The synthesis of N-alkyl substituted urea derivatives as antibacterial and antifungal agents, emphasizing the compound's utility in developing new therapeutic agents. This study underscores the potential of morpholine-containing urea derivatives in combatting microbial infections (Qing-Zhong Zheng et al., 2010).

Enzyme Inhibition

  • Investigations into tetrahydropyrimidine-5-carboxylates for metal chelating effects and enzyme inhibition, including acetylcholinesterase and carbonic anhydrase. This research contributes to understanding how cyclic urea derivatives can influence enzymatic activity, with implications for designing inhibitors for therapeutic use (A. Sujayev et al., 2016).

properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29/h1-9H,10-19H2,(H2,26,28,32)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTSPANZQDCPLB-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=NC(=CC=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea
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N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea
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N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea
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N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea
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N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea
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N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea

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